3-(Thiazol-4-yl)butanoic acid
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Overview
Description
3-(Thiazol-4-yl)butanoic acid is an organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions .
Industrial Production Methods: Industrial production of thiazole derivatives often employs multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the formation of the thiazole ring and subsequent functionalization .
Chemical Reactions Analysis
Types of Reactions: 3-(Thiazol-4-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
3-(Thiazol-4-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Thiazole derivatives are studied for their potential as antimicrobial and antifungal agents.
Medicine: Research is ongoing to explore the compound’s potential as an anticancer and antiviral agent.
Industry: Thiazole derivatives are used in the production of dyes, fungicides, and biocides
Mechanism of Action
The mechanism of action of 3-(Thiazol-4-yl)butanoic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives can inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects .
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness: 3-(Thiazol-4-yl)butanoic acid is unique due to its specific structure, which combines the thiazole ring with a butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H9NO2S |
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Molecular Weight |
171.22 g/mol |
IUPAC Name |
3-(1,3-thiazol-4-yl)butanoic acid |
InChI |
InChI=1S/C7H9NO2S/c1-5(2-7(9)10)6-3-11-4-8-6/h3-5H,2H2,1H3,(H,9,10) |
InChI Key |
QBXOAJPSSNUBHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C1=CSC=N1 |
Origin of Product |
United States |
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